6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
Overview
Description
6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a methoxy group, and a pyridin-2-ylmethyl moiety. Its molecular formula is C17H16F3N3O3, and it has a molecular weight of 369.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves several steps. One common method includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of fluorine atoms: Fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the methoxy group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Incorporation of the pyridin-2-ylmethyl moiety: This step involves nucleophilic substitution reactions to attach the pyridin-2-ylmethyl group to the quinoline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.
Scientific Research Applications
6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Fleroxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms and the methoxy group contribute to its high stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-28-18-14(21)8-12-16(15(18)22)25(7-5-20)10-13(17(12)26)19(27)24-9-11-4-2-3-6-23-11/h2-4,6,8,10H,5,7,9H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYORCSAGDGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCC3=CC=CC=N3)CCF)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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